

Synthesis of 5-Phenylfuran-2-amine Derivatives: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: 5-Phenylfuran-2-amine

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Abstract

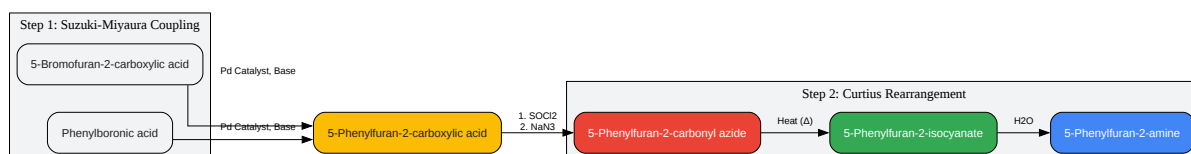
This document provides a detailed protocol for the synthesis of **5-phenylfuran-2-amine** derivatives, compounds of interest in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step sequence commencing with a Suzuki-Miyaura cross-coupling reaction to form the 5-phenylfuran-2-carboxylic acid core, followed by a Curtius rearrangement to introduce the amine functionality at the 2-position. This application note offers comprehensive experimental procedures, a summary of expected yields and characterization data, and a visual representation of the synthetic workflow.

Introduction

Furan-containing scaffolds are prevalent in a wide array of biologically active molecules and natural products. The 2-aminofuran moiety, in particular, serves as a valuable pharmacophore in the development of novel therapeutic agents. The introduction of a phenyl group at the 5-position can significantly influence the pharmacological profile of these derivatives by modulating their lipophilicity, electronic properties, and steric interactions with biological targets. This protocol outlines a reliable and adaptable method for the synthesis of **5-phenylfuran-2-amine** and its derivatives, providing a foundational methodology for the exploration of this chemical space.

Synthetic Strategy

The overall synthetic pathway is depicted in the workflow diagram below. The synthesis begins with the commercially available 5-bromofuran-2-carboxylic acid, which undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling with phenylboronic acid to yield 5-phenylfuran-2-carboxylic acid. The carboxylic acid is then converted to its corresponding acyl azide, which upon thermal rearrangement (Curtius rearrangement) and subsequent hydrolysis, affords the target **5-phenylfuran-2-amine**.



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